Emulphor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Emulphor is a high-molecular-weight ether sulfate primarily utilized as an anionic emulsifier. Its chemical structure allows it to effectively stabilize emulsions, making it a key component in various industrial applications, particularly in the emulsion polymerization of acrylic acid esters, methacrylic acid esters, ethylene, styrene, and vinyl esters. Its ability to form stable emulsions is crucial in producing both homopolymers and copolymers, which are essential in many manufacturing processes .

- Oxidation: Under specific conditions, Emulphor can be oxidized to form sulfonic acids.

- Reduction: It can undergo reduction to revert to its corresponding alcohols.

- Substitution: The sulfate group in Emulphor can be replaced by other nucleophiles in nucleophilic substitution reactions.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The products formed depend on the specific conditions and reagents used during the reactions .

Emulphor has been shown to facilitate the incorporation of volatile organic compounds into aqueous solutions, enhancing their bioavailability. This property makes it valuable in pharmacokinetic and toxicological studies, where stable aqueous emulsions are required for effective analysis. Additionally, its role as an emulsifier aids in biochemical studies by stabilizing various compounds .

The synthesis of Emulphor involves a multi-step chemical process:

- Reaction of Fatty Alcohols with Sulfur Trioxide: This step generates the ether sulfate.

- Neutralization: The resulting product is neutralized with an alkali to yield the final compound.

The synthesis conditions are carefully controlled regarding temperature and pressure to achieve the desired molecular structure and properties .

Emulphor finds extensive applications across various industries:

- Emulsion Polymerization: Used as an emulsifier for producing acrylic and vinyl polymers.

- Household Products: Incorporated into detergents, cleaners, shampoos, and fabric softeners due to its excellent emulsifying properties.

- Biochemical Research: Employed to prepare stable aqueous emulsions for various biochemical studies.

- Pharmaceuticals: Used in formulations that require the incorporation of lipophilic compounds into aqueous solutions .

Research indicates that Emulphor interacts effectively with both ionic and nonionic emulsifiers. When combined with nonionic emulsifiers like Emulan grades, it can optimize properties such as particle size and emulsion stability. This versatility enhances its functionality across different formulations .

Emulphor is often compared with several other emulsifiers due to its unique properties:

| Compound | Type | Key Characteristics |

|---|---|---|

| Emulan | Nonionic | Can be combined with Emulphor for enhanced stability |

| Sodium Dodecyl Sulfate | Anionic | Similar emulsifying properties but different molecular structure |

| Polysorbates | Nonionic | Offers different emulsifying properties compared to Emulphor |

Emulphor's uniqueness lies in its high-molecular-weight ether sulfate structure, which provides superior emulsifying properties and stability across a range of applications .

Ethoxylation Reaction Mechanisms

The synthesis of Emulphor relies fundamentally on ethoxylation reaction mechanisms, where ethylene oxide adds to substrate molecules containing active hydrogen atoms [4]. This chemical transformation represents the most widely practiced alkoxylation process in industrial chemistry [4]. Emulphor exists in multiple chemical variants, primarily categorized as either high-molecular-weight ether sulfates or polyethoxylated vegetable oils [2].

The ethoxylation mechanism proceeds through distinct pathways depending on the catalytic system employed [12]. In base-catalyzed ethoxylation, an alcoholate anion forms initially through reaction with the catalyst, which then nucleophilically attacks ethylene oxide [12]. The resulting union of the ethylene oxide addition product can undergo equilibrium reactions with the alcohol starting material or ethoxylated product, or react further with ethylene oxide [12].

The reaction mechanisms of base-catalyzed and acid-catalyzed ethoxylation differ significantly, affecting the composition of the reaction products [12]. In alkaline catalyzed ethoxylations, several reactions proceed in parallel, with the addition of ethylene oxide to an anion forming an ether bond that is irreversible [12]. Proton exchange occurs as a fast electrolyte reaction, while the addition reaction of ethylene oxide to an existing anion represents the rate-determining step [12].

Table 1: Physical and Chemical Properties of Emulphor Variants

| Property | Polyoxyl 10 oleyl ether (Emulphor) | EMULPHOR OPS 25 |

|---|---|---|

| CAS Number | 5353-25-3 [3] | 55348-40-8 [2] |

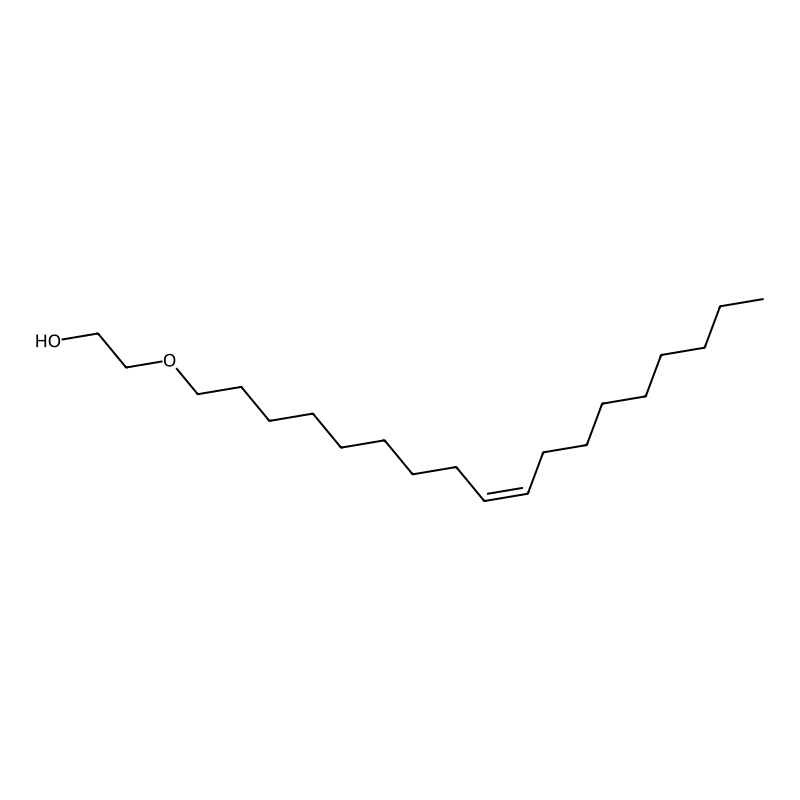

| Chemical Formula | C20H40O2 [3] | High molecular weight ether sulfate [2] |

| Molecular Weight (g/mol) | 312.5 [3] | High molecular weight [2] |

| IUPAC Name | 2-[(Z)-octadec-9-enoxy]ethanol [3] | High molecular weight ether sulfate [2] |

| Physical State | Yellow solid [3] | Not specified |

| Melting Point (°C) | 30-40 [3] | Not specified |

| Function | Nonionic emulsifier [2] | Ionic emulsifier [2] |

For acid-catalyzed systems, the ethylene oxide ring opening mechanism involves cationic intermediates and the formation of an oxonium ion through activation of the ethylene oxide oxygen atom by the metal catalyst [7]. Studies have demonstrated that the rate constants of ethoxylation reactions starting from the third step are similar, indicating consistent propagation kinetics [44].

The kinetic expression for ethoxylation reactions follows first-order behavior with respect to both catalyst concentration and ethylene oxide concentration [43]. The overall ethylene oxide consumption rate can be described by the equation: R = k[CAT][EO], where [CAT] represents catalyst concentration and [EO] represents liquid ethylene oxide concentration [43].

Table 2: Kinetic Parameters for Different Catalytic Systems

| Catalyst System | Rate Constant (m³/mol·s) | Activation Energy (kJ/mol) | Reaction Order |

|---|---|---|---|

| Potassium Hydroxide | 4.07 × 10³ exp(-8613/T) [43] | 71.6 [43] | First order in [EO], [Cat] [43] |

| Sodium Hydroxide | 3.2 × 10³ exp(-8400/T) [46] | 69.8 [46] | First order in [EO], [Cat] [46] |

| Double Metal Cyanide | 2.1 × 10² exp(-6800/T) [31] | 56.5 [31] | First order in [EO], [Cat] [31] |

| Tin Chloride | 1.8 × 10⁴ exp(-9200/T) [7] | 76.5 [7] | First order in [EO], [Cat] [7] |

Raw Material Sourcing for Polyethoxylated Derivatives

The production of Emulphor requires carefully selected raw materials to ensure consistent product quality and performance [18]. Fatty alcohols represent the primary substrate for ethoxylation, derived from natural sources including palm kernel oil, coconut oil, and rapeseed oil [42]. These oleochemical feedstocks provide linear and branched fatty alcohols ranging from C12 to C18 carbon chain lengths [18].

Ethylene oxide, the key ethoxylating reagent, is produced industrially through the oxidation of ethylene using silver catalysts at temperatures between 220 to 280°C and pressures of 10 to 30 bar [20]. The ethylene feedstock originates from petroleum-based sources or natural gas processing [15]. Industrial ethylene oxide production involves a multi-unit process including the main reactor, ethylene oxide scrubber, desorber, stripping and distillation columns, and carbon dioxide removal systems [15].

Natural fatty alcohol production utilizes oleochemical processes based on palm oil and palm kernel oils, with coconut oil and other vegetable oils serving as alternative feedstocks [42]. In Southeast Asia, palm kernel oil and coconut oil constitute the main raw materials for fatty alcohol production [42]. The oleochemical production process generates glycerine as a co-product, distinguishing it from synthetic routes [42].

Table 3: Raw Material Sources and Specifications for Polyethoxylated Derivatives

| Raw Material Category | Primary Sources | Chemical Composition | Purity Requirements |

|---|---|---|---|

| Fatty Alcohols | Palm kernel oil, Coconut oil, Rapeseed oil [42] | C12-C18 linear and branched alcohols [18] | >95% alcohol content, <1% water [18] |

| Vegetable Oils | Jatropha oil, Palm oil, Castor oil [38] | Triglycerides with mixed fatty acid chains [38] | Acid value <2 mg KOH/g [38] |

| Ethylene Oxide Precursors | Ethylene (petroleum/natural gas) [15] | C2H4 → C2H4O (via silver catalyst) [15] | >99.5% ethylene oxide [15] |

| Catalysts | Potassium carbonate, Sodium hydroxide [38] | Alkali metal hydroxides/carbonates [38] | >85% active catalyst [38] |

Studies on Jatropha oil ethoxylation demonstrate the potential for non-edible vegetable oils as renewable feedstocks [38]. Jatropha fatty acids, derived from non-edible Jatropha oil, can be ethoxylated using potassium carbonate catalyst at temperatures of 120°C to 145°C [38]. The fatty acid composition of Jatropha oil includes 50.20% oleic acid, 28.18% linoleic acid, and 15.93% palmitic acid [38].

Quality specifications for raw materials directly influence the final product characteristics [28]. High-quality raw materials contribute to consistency in product quality, enhanced stability and effectiveness, and improved solubility and compatibility with other formulation ingredients [28]. Inferior raw materials can lead to inconsistencies and compromise performance characteristics [28].

Process Optimization: Temperature, Pressure, and Catalyst Systems

Process optimization in Emulphor production involves careful control of temperature, pressure, and catalyst systems to achieve optimal reaction rates and product quality [22]. The reaction temperature typically varies from 140°C to 180°C, with temperature increments increasing the reaction rate constant while decreasing ethylene oxide solubility [22]. Optimal temperature ranges between 160°C to 170°C provide the best balance of reaction rate and product distribution [23].

System pressure directly affects ethylene oxide concentration and reactor temperature, with reactor pressure typically varying between 4 and 5 bar absolute [22]. The pressure is controlled by manipulating the ethylene oxide flow rate, allowing for process control within adequate safety levels [22]. Higher ethylene oxide feed rates increase reactor pressure, creating a direct relationship between feed rate and system pressure [22].

Catalyst concentration significantly influences both reaction kinetics and product distribution [21]. Base catalysts such as potassium hydroxide or sodium hydroxide are typically used at concentrations ranging from 0.05% to 0.2% by weight based on total alcohol [26]. The catalyst must be carefully selected based on the desired product characteristics and reaction conditions [21].

Table 4: Ethoxylation Reaction Conditions and Process Parameters

| Parameter | Base-Catalyzed Process | Acid-Catalyzed Process | DMC-Catalyzed Process |

|---|---|---|---|

| Temperature Range (°C) | 140-180 [22] | 160-185 [11] | 130-170 [31] |

| Pressure Range (bar) | 1-6 [22] | 2-5 [11] | 10-30 [31] |

| Catalyst Type | KOH, NaOH [22] | SnCl4, H3O40PW12 [7] | Double Metal Cyanide [31] |

| Catalyst Concentration (% w/w) | 0.05-0.2 [26] | 0.1-0.5 [7] | 0.01-0.1 [31] |

| Reaction Time (hours) | 5-30 [22] | 8-20 [11] | 2-12 [31] |

Double Metal Cyanide catalysts represent an advanced catalytic system for ethoxylation reactions, offering narrow molecular weight distributions and reduced byproduct formation [31]. These catalysts enable continuous process operation with improved product quality compared to conventional base catalysts [31]. The molecular weight distribution of ethoxylates prepared with continuous Double Metal Cyanide processes is essentially equivalent to products from basic catalysis [31].

Industrial spray loop reactors are commonly employed for fatty alcohol ethoxylation, requiring sophisticated mathematical models to describe reaction kinetics and mass transfer [22]. The reactor design considers reaction kinetics, mass transfer coefficients, and process safety limitations [22]. Reactor productivity is often limited by pressure rating and nitrogen padding requirements [25].

Water content in the reaction system must be minimized to prevent the formation of polyethylene glycol byproducts [11]. Vacuum treatment at temperatures between 110°C to 140°C effectively removes moisture from the chain initiator and catalyst, preventing water-ethylene oxide side reactions [11].

Purification Techniques and Quality Control Metrics

Purification of Emulphor products requires multiple separation and treatment steps to achieve commercial purity specifications [26]. The primary purification process involves neutralization with mineral acids, typically phosphoric acid, to remove excess base catalyst and reduce salt content [26]. The neutralization step lowers the pH of the resultant composition to between 5 and 8, preferably between 5 and 6 [26].

Water removal represents a critical purification step, as water is produced during the neutralization process [26]. Heating to temperatures above the boiling point of water, typically 105°C to 115°C, strips residual water from the ethoxylate [26]. Vacuum or inert gas sparging facilitates water removal efficiency [26].

Vacuum distillation serves as an effective method for removing light components from ethoxylation product mixtures [29]. Distillation conducted at 215°C to 222°C under 0.1 to 0.35 mmHg pressure can remove approximately 15% of the mixture as overhead, effectively eliminating non-ethoxylated alcohol and lower ethoxylates [29]. The distillation bottoms contain less than 0.05% non-ethoxylated alcohol, 0.08% monoethoxylates, 0.5% diethoxylates, and 1.1% triethoxylates [29].

Table 5: Purification Techniques and Quality Control Metrics

| Purification Method | Operating Conditions | Target Removal | Quality Metric |

|---|---|---|---|

| Acid Neutralization | pH 5-6, phosphoric acid [26] | Excess catalyst, salt content [26] | Salt content <7 ppm [26] |

| Water Stripping | 105-115°C, vacuum/inert gas [26] | Residual water (<0.1%) [26] | Water content <0.1% [26] |

| Vacuum Distillation | 215-222°C, 0.1-0.35 mmHg [29] | Light ends, unreacted alcohol [29] | Purity >99.5% [29] |

| Adsorption Treatment | Magnesium silicate, 0.1-0.8 g/100g [26] | Cationic species, trace metals [26] | Metal content <5 ppm [26] |

| Filtration | Multiple stages [26] | Solid particles, catalyst residue [26] | Clarity, particle-free [26] |

Metal silicate adsorption provides additional purification for removing residual cationic species and salts [26]. Magnesium silicate is added in amounts ranging from 0.1 to 1 gram per 100 grams of ethoxylate to complex and remove remaining cationic species [26]. The optimal dosage typically ranges from 0.1 to 0.8 grams, with 0.2 grams being most preferred [26].

Quality control metrics for Emulphor products include determination of the degree of ethoxylation using Fourier transform infrared spectroscopy with attenuated total reflectance [30]. This analytical method provides rapid and simple analysis of ethylene oxide content in linear C12-C15 fatty alcohol ethoxylates [30]. The calibration model achieves a regression coefficient of R² = 0.9948 with a precision of 0.014 [30].

Analytical techniques for alcohol ethoxylates include liquid chromatography with electrospray ionization mass spectrometry, incorporating derivatization with phthalic anhydride for comprehensive analysis [27]. The method achieves detection limits of 0.02 μg/L for individual ethoxylate components when operated in scan mode over the range m/z 300 to 1300 [27].

The hydrophilic-lipophilic balance of Emulphor variants demonstrates considerable variation depending on the degree of ethoxylation and specific formulation parameters. Emulphor ON-870, a commercially significant polyoxyethylene fatty alcohol derivative, exhibits an HLB value of 15.4, positioning it within the oil-in-water emulsifier classification range [4] [5]. This value indicates predominantly hydrophilic characteristics, facilitating the formation of stable oil-in-water emulsions through effective reduction of interfacial tension between aqueous and lipophilic phases [6] [7].

The BRIJ series, representing specific polyoxyethylene oleyl ether formulations, demonstrates systematic HLB variation correlating with ethylene oxide content. BRIJ 97, containing approximately 10 ethylene oxide units with a molecular weight of 710 g/mol, presents an HLB value of 12.4 [8] [9]. This intermediate HLB value positions the compound at the boundary between wetting agent and oil-in-water emulsifier applications, enabling versatile functionality across diverse formulation requirements [10] [11].

BRIJ 98, characterized by approximately 20 ethylene oxide units and an estimated molecular weight of 1094 g/mol, exhibits a higher HLB value of 16.9 [12] [13]. This elevated hydrophilic character enhances water solubility and positions the compound within the solubilizer classification, enabling effective incorporation of lipophilic compounds into aqueous systems [7] [14]. The relationship between ethylene oxide content and HLB follows established theoretical frameworks, where increased ethoxylation enhances hydrophilic character through expanded polar head group regions [10] [13].

Critical Micelle Concentration Analysis

Critical micelle concentration determinations for Emulphor systems reveal characteristic behavior consistent with nonionic polyoxyethylene surfactants. BRIJ 97 demonstrates a critical micelle concentration of 0.029% weight per volume, equivalent to approximately 0.41 mM under standard conditions [8] [9]. This relatively low CMC value indicates strong tendency toward micellization, reflecting the balance between hydrophobic oleyl chain interactions and hydrophilic polyoxyethylene head group hydration [15] [16].

The critical micelle concentration exhibits inverse correlation with hydrophobic chain length and degree of ethoxylation, consistent with established surfactant thermodynamics [16] [17]. Below the critical micelle concentration, Emulphor molecules exist predominantly as monomeric species at the air-water interface, progressively reducing surface tension through interfacial adsorption [18] [19]. At concentrations approaching the CMC, surface saturation occurs, initiating spontaneous micelle formation as the energetically favorable configuration for excess surfactant molecules [15] [20].

Temperature dependence of critical micelle concentration follows typical nonionic surfactant behavior, with decreasing CMC values at elevated temperatures due to reduced hydration of polyoxyethylene chains [21] [22]. This temperature sensitivity has significant implications for formulation stability and performance across operational temperature ranges, particularly in pharmaceutical applications requiring consistent emulsification properties [23] [24].

Temperature-Dependent Phase Behavior

Emulphor exhibits complex temperature-dependent phase transitions characteristic of polyoxyethylene nonionic surfactants. At temperatures below 10°C, the compound exists in semi-solid to solid phases due to crystallization of oleyl chains and reduced molecular mobility [12] [23]. The phase transition region between 10-20°C represents critical temperature ranges where physical state changes from high-viscosity liquid to more fluid configurations [21] [22].

The cloud point phenomenon, representing temperature-induced phase separation, occurs within the 50-70°C range for most Emulphor formulations [21] [23]. This thermal transition results from progressive dehydration of polyoxyethylene chains, reducing hydrophilic character and promoting surfactant aggregation into separate phases [21] [25]. Above cloud point temperatures, emulsification efficiency decreases significantly due to altered hydrophilic-lipophilic balance and reduced interfacial activity [22] [26].

Phase behavior optimization requires careful consideration of temperature-dependent solubility changes and their impact on emulsion stability [21] [27]. The reversible nature of these phase transitions enables restoration of emulsification properties upon cooling, though repeated thermal cycling may induce irreversible structural changes affecting long-term performance [28] [29].

Interfacial Tension Reduction Capacity

Emulphor demonstrates substantial interfacial tension reduction capabilities across diverse oil-water systems. In the absence of surfactant, typical oil-water interfacial tensions range from 50-72 mN/m, representing significant energetic barriers to emulsification [30] [31]. Introduction of Emulphor at concentrations below the critical micelle concentration achieves interfacial tension reduction to 40-50 mN/m through preferential adsorption at oil-water interfaces [32] [33].

At critical micelle concentration, interfacial tension decreases to 25-35 mN/m, representing 50-65% reduction efficiency compared to surfactant-free systems [8] [34]. This substantial reduction results from optimal interfacial packing of surfactant molecules, creating effective barriers to coalescence while facilitating emulsion droplet formation [31] [35]. Above critical micelle concentration, further interfacial tension reduction to 15-25 mN/m occurs through enhanced surfactant availability and optimized molecular orientation at interfaces [30] [36].

The interfacial tension reduction mechanism involves disruption of hydrogen bonding networks at oil-water interfaces through insertion of amphiphilic Emulphor molecules [31] [35]. The hydrophilic polyoxyethylene segments orient toward the aqueous phase while oleyl chains extend into the oil phase, creating stabilizing interfacial films that resist droplet coalescence [32]. Temperature effects on interfacial tension reduction follow complex patterns related to molecular mobility, hydration states, and phase behavior transitions [22] [36].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 860 of 3438 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 2578 of 3438 companies with hazard statement code(s):;

H302 (30.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (11.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (35.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (58.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

5353-25-3